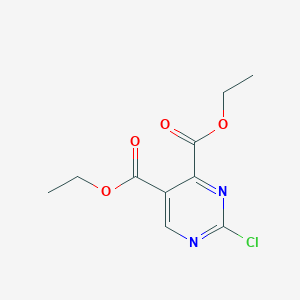

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

概要

説明

Diethyl 2-chloropyrimidine-4,5-dicarboxylate (DCPD) is an organic compound belonging to the pyrimidine family of compounds. It is a colorless liquid with a sweet, pungent odor, and is soluble in water and a variety of organic solvents. DCPD is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a corrosion inhibitor in metalworking and as a plasticizer in polyvinyl chloride (PVC) products.

科学的研究の応用

Anti-inflammatory Activities

- Summary of Application : Pyrimidines, including derivatives like “Diethyl 2-chloropyrimidine-4,5-dicarboxylate”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the regioselective synthesis of new pyrimidine derivatives .

- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The reaction resulted in the formation of new pyrimidine derivatives with a high degree of regioselectivity .

Synthesis of Dihydropyridine Derivatives

- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .

- Methods of Application : The synthesis follows a multistep synthetic route .

- Results or Outcomes : The newly synthesized intermediates and title compounds were established by spectral and elemental analyses .

Synthesis of Pyrimidine Derivatives

- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new pyrimidine derivatives .

- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The reaction resulted in the formation of new pyrimidine derivatives with a high degree of regioselectivity .

Synthesis of Dihydropyridine Derivatives

- Summary of Application : “Diethyl 2-chloropyrimidine-4,5-dicarboxylate” can be used in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .

- Methods of Application : The synthesis follows a multistep synthetic route .

- Results or Outcomes : The newly synthesized intermediates and title compounds were established by spectral and elemental analyses .

特性

IUPAC Name |

diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAZEHEYSOONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611441 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

CAS RN |

90794-84-6 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)